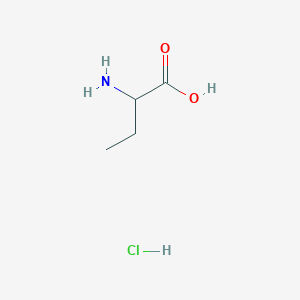

(R)-2-Amino-butyric acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminobutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMBUJFMJOQABC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574089 | |

| Record name | 2-Aminobutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40522-79-0 | |

| Record name | 2-Aminobutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Context of Chiral Amino Acids in Synthetic Chemistry and Life Sciences

Chiral amino acids are fundamental to both life sciences and synthetic chemistry. In biological systems, with the exception of glycine, the 20 common proteinogenic amino acids are chiral, predominantly existing in the L-configuration (S-enantiomer). This inherent chirality dictates the three-dimensional structure and function of peptides and proteins. In synthetic chemistry, the two enantiomers (mirror images) of a chiral molecule can exhibit vastly different biological activities. This makes stereoselective synthesis—the ability to produce a single enantiomer of a chiral compound—a critical pursuit, particularly in the pharmaceutical industry.

Amino acids represent an abundant and cost-effective source of chirality, often referred to as the "chiral pool." rsc.org Scientists can leverage the pre-existing, well-defined stereocenters of amino acids to introduce chirality into new, more complex molecules. This strategy is a cornerstone of asymmetric synthesis, providing an efficient pathway to enantiomerically pure compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. The D-amino acids (often, but not always, corresponding to the R-configuration), while less common in nature than their L-counterparts, are crucial components in various drugs, including certain antibiotics and anticancer agents.

Significance of R 2 Amino Butyric Acid As a Chiral Building Block in Advanced Organic Synthesis

(R)-2-Aminobutyric acid, also known as D-2-aminobutanoic acid, is a non-proteinogenic α-amino acid recognized as a useful chiral reagent in asymmetric synthesis. nih.gov While its enantiomer, (S)-2-aminobutyric acid, is widely used as a precursor for prominent pharmaceuticals like the anti-epileptics levetiracetam (B1674943) and brivaracetam, and the anti-tuberculosis agent ethambutol, the (R)-enantiomer also serves as a valuable starting material for creating other stereochemically defined molecules. nih.gov

A key application demonstrating its role as a chiral building block is the synthesis of (R)-(-)-2-amino-1-butanol. This transformation involves the chemical reduction of the carboxylic acid group of (R)-2-aminobutyric acid to a primary alcohol, a reaction that preserves the original stereocenter. This process efficiently transfers the chirality from the starting amino acid to the resulting amino alcohol.

(R)-(-)-2-amino-1-butanol is itself a significant chiral intermediate used as a raw material for preparing emulsifiers, surfactants, and various pharmaceutical agents. chemicalbook.com This conversion underscores the utility of (R)-2-aminobutyric acid not just as a standalone reagent, but as a foundational element for constructing other valuable chiral molecules.

| Starting Material | Key Reagent | Product | Significance |

|---|---|---|---|

| (R)-2-Aminobutyric acid | Lithium aluminium hydride (LiAlH4) | (R)-(-)-2-Amino-1-butanol | Preserves and transfers chirality from a non-proteinogenic amino acid to a versatile chiral amino alcohol intermediate. chemicalbook.com |

This synthetic utility highlights how readily available chiral amino acids, even non-proteinogenic ones, can be chemically manipulated to generate diverse, enantiomerically pure compounds for further research and development.

Overview of Research Paradigms for Non Proteinogenic Amino Acids

Chemical Synthesis Approaches for 2-Aminobutyric Acid and its Enantiomers

Traditional chemical synthesis routes often result in racemic mixtures, which then require resolution to isolate the desired enantiomer. These methods, while foundational, present challenges in stereoselectivity.

Synthesis from Butanoic Acid Derivatives

A common starting point for the synthesis of 2-aminobutyric acid is butanoic acid or its derivatives. One of the classic methods involves the α-halogenation of butanoic acid, followed by amination. The Hell-Volhard-Zelinsky reaction is a prime example of this approach, where butanoic acid is first brominated at the alpha position. The resulting 2-bromobutanoic acid can then be treated with ammonia (B1221849) to substitute the bromine atom with an amino group, yielding 2-aminobutyric acid. This process, however, typically produces a racemic mixture of (R)- and (S)-2-aminobutyric acid.

Multi-step Chemical Approaches

More elaborate multi-step syntheses often involve a sequence of reactions including bromination, ammonification, esterification, and acidification. For instance, 2-chlorobutyric acid can be reacted with liquid ammonia, sometimes with a catalyst like methenamine, to replace the chlorine with an amino group. google.com Following the amination, the product is often isolated through processes like alcohol precipitation. google.com The resulting amino acid can be esterified to facilitate purification or further reactions, and finally, treatment with an acid like hydrochloric acid yields the desired hydrochloride salt. These multi-step approaches provide flexibility but still face the challenge of controlling stereochemistry.

Challenges in Chemical Stereoselective Synthesis

Achieving high enantioselectivity in the chemical synthesis of α-amino acids like 2-aminobutyric acid is a significant hurdle. nih.gov The primary challenge lies in creating a chiral environment that favors the formation of one enantiomer over the other. While asymmetric synthesis methods using chiral catalysts or auxiliaries have been developed for many compounds, their application can be limited by factors such as catalyst cost, substrate scope, and the need for stringent reaction conditions. nih.gov For α,α-disubstituted α-amino acids, steric hindrance further complicates stereoselective synthesis. nih.gov Consequently, chemical syntheses often produce racemic mixtures, necessitating subsequent resolution steps, which can be inefficient and costly. google.com

Biocatalytic and Chemo-enzymatic Routes for Enantiopure (R)-2-Aminobutyric Acid

To overcome the limitations of traditional chemical synthesis, biocatalytic and chemo-enzymatic methods have emerged as powerful alternatives for producing enantiomerically pure compounds. nih.govpolimi.it These approaches leverage the high selectivity of enzymes to achieve excellent enantiomeric excess. nih.gov

Enzyme-based Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a widely used enzymatic strategy to separate enantiomers from a racemic mixture. researchgate.net This process relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. harvard.edu This allows for the separation of the two enantiomers based on their different chemical properties. Various enzymes, including lipases and acylases, have been employed for the kinetic resolution of amino acids and their derivatives. harvard.edumdpi.com

L-Acylase Bio-resolution of N-Protected 2-Aminobutyric Acid

A well-established and effective method for the kinetic resolution of 2-aminobutyric acid involves the use of L-acylase. harvard.edu In this process, the racemic 2-aminobutyric acid is first chemically N-acylated (for example, N-acetylated or N-benzoylated) to form a racemic mixture of N-acyl-2-aminobutyric acid. google.com This mixture is then subjected to the action of an L-acylase enzyme, often from sources like Aspergillus oryzae or porcine kidney. harvard.edunih.gov

The L-acylase specifically hydrolyzes the N-acyl group from the L-enantiomer ((S)-N-acyl-2-aminobutyric acid), converting it back to the free (S)-2-aminobutyric acid. harvard.edu The D-enantiomer ((R)-N-acyl-2-aminobutyric acid) remains unchanged. The resulting mixture contains (S)-2-aminobutyric acid and (R)-N-acyl-2-aminobutyric acid. These two compounds have different chemical properties and can be separated, for instance, by extraction with a water-immiscible solvent after acidification. google.com The isolated (R)-N-acyl-2-aminobutyric acid can then be chemically hydrolyzed to yield the desired enantiomerically pure (R)-2-aminobutyric acid, which can subsequently be converted to its hydrochloride salt. This method is highly effective, often yielding products with high enantiomeric excess. harvard.edu

Asymmetric Amination of α-Ketobutyric Acid Using Dehydrogenases or Transaminases

The asymmetric amination of α-ketobutyric acid is a direct and efficient route to produce chiral 2-aminobutyric acid. This transformation is effectively catalyzed by enzymes such as dehydrogenases and transaminases, which are known for their high stereoselectivity. nih.govresearchgate.net

ω-Transaminases (ω-TAs) are powerful biocatalysts for the synthesis of chiral amines from prochiral ketones. mdpi.comresearchgate.net These enzymes, dependent on pyridoxal-5'-phosphate (PLP), can transfer an amino group from an amino donor to a ketone substrate. ingentaconnect.com Unlike α-transaminases, which are generally limited to α-keto acids, ω-TAs can accept a broader range of substrates, including those without a carboxyl group, making them highly versatile for industrial applications. mdpi.commdpi.com

However, the industrial application of wild-type ω-TAs is often hindered by limitations such as low catalytic activity towards non-natural or bulky substrates, unfavorable reaction equilibria, and product inhibition. mdpi.comresearchgate.net To overcome these challenges, protein engineering has emerged as a crucial strategy. By modifying the active site of ω-TAs, researchers have been able to enhance their substrate scope, improve stability, and even alter their stereoselectivity. mdpi.comingentaconnect.com For instance, engineering the substrate-binding pockets can allow the enzyme to accommodate larger substituents, a significant hurdle for many wild-type enzymes. nih.gov A notable success in this area is the industrial-scale production of sitagliptin, where an engineered ω-transaminase is used to synthesize a key chiral amine intermediate, resulting in a more efficient and greener process compared to traditional chemical routes. mdpi.com

Interactive Data Table: Examples of Engineered ω-Transaminases and their Improved Properties

| Enzyme Source | Target Substrate | Engineering Strategy | Improved Property |

| Ochrobactrum anthropi | Bulky keto acids | Active site engineering | Expanded substrate scope to accept bulky substituents nih.gov |

| Chromobacterium violaceum | Prochiral ketones | Site-directed mutagenesis (W60) | Reversed enantiopreference to produce (R)-chiral amines ingentaconnect.com |

| Arthrobacter sp. | Prositagliptin | Directed evolution | Increased yield and productivity, reduced waste mdpi.com |

Multi-enzymatic cascade reactions offer an elegant and efficient approach for the synthesis of chiral compounds by combining the activities of several enzymes in a single pot. A tri-enzymatic system has been successfully developed for the production of D-2-aminobutyric acid from the readily available precursor, L-threonine. researchgate.netnih.gov This system typically comprises L-threonine ammonia lyase (TAL), a D-amino acid dehydrogenase (D-AADH), and a cofactor regeneration enzyme like formate (B1220265) dehydrogenase (FDH). researchgate.netnih.govresearchgate.net

Many dehydrogenases and some transaminases involved in reductive amination require a nicotinamide (B372718) cofactor, such as NADH or NADPH, as a hydride donor. nih.govacs.org These cofactors are expensive, making their stoichiometric use in industrial processes economically unfeasible. Therefore, an efficient in situ cofactor regeneration system is essential.

Formate dehydrogenase (FDH) is widely used for this purpose due to its ability to oxidize formate to carbon dioxide while reducing NAD+ to NADH. acs.orgrsc.org This regeneration system is highly effective because the product, CO2, is gaseous and easily removed, driving the reaction forward. rsc.org FDH from sources like Candida boidinii is well-characterized and commonly employed. acs.org

Recent protein engineering efforts have focused on altering the cofactor specificity of FDHs from NAD+ to NADP+, as many modern biocatalysts for reductive amination are NADPH-dependent. acs.orgnih.gov By creating mutants with enhanced affinity for NADP+, the utility of FDH-based regeneration systems has been significantly expanded. nih.gov

Interactive Data Table: Key Enzymes in Tri-Enzymatic Systems for D-2-Aminobutyric Acid Production

| Enzyme | Function | Source Organism (Example) |

| L-Threonine ammonia lyase (TAL) | Converts L-threonine to α-ketobutyric acid and ammonia researchgate.netnih.gov | Escherichia coli researchgate.net |

| D-Amino acid dehydrogenase (D-AADH) | Catalyzes the reductive amination of α-ketobutyric acid to D-2-aminobutyric acid researchgate.netnih.gov | Symbiobacterium thermophilum researchgate.net |

| Formate dehydrogenase (FDH) | Regenerates NADH from NAD+ using formate researchgate.netnih.govacs.org | Candida boidinii acs.org |

Microbial Fermentation Strategies for Optically Pure Aminobutyric Acid

Microbial fermentation presents a sustainable and scalable platform for the production of optically pure aminobutyric acids. nih.govnih.gov By harnessing the metabolic capabilities of microorganisms, it is possible to convert simple carbon sources into valuable chiral compounds. rsc.org

A key strategy in enhancing the microbial production of a target compound is to increase the intracellular availability of its direct precursor. researchgate.net For the synthesis of 2-aminobutyric acid, α-ketobutyric acid (also known as 2-ketobutyric acid) is the essential intermediate. researchgate.netresearchgate.net Metabolic engineering approaches can be employed to channel the carbon flux towards the synthesis of this precursor.

This can be achieved by overexpressing key enzymes in the biosynthetic pathway leading to α-ketobutyric acid and/or deleting genes of competing pathways that drain the precursor pool. nih.gov For instance, in Saccharomyces cerevisiae, enhancing the threonine biosynthesis pathway from aspartate can lead to increased levels of threonine, which can then be converted to α-ketobutyric acid. nih.gov

Strategies for Racemization and Deracemization in (R)-2-Aminobutyric Acid Synthesis

The economic viability of producing single-enantiomer compounds often hinges on the ability to convert the unwanted enantiomer back into the racemic starting material or directly into the desired enantiomer. For (R)-2-aminobutyric acid synthesis, this involves racemizing the (S)-enantiomer or, more commonly, racemizing an N-protected derivative that arises during classical resolution.

One common approach involves heating the N-benzoyl derivative in the presence of acetic anhydride. For instance, (R)-N-benzoyl-2-aminobutyric acid can be racemized by heating it with sodium acetate (B1210297) in ethyl acetate, followed by the addition of acetic anhydride. This mixture is typically heated to around 80°C for several hours to achieve racemization.

Alternative methods employ thermal or base-catalyzed conditions. Heating the optically active N-benzoyl-2-aminobutyric acid, either as a solid or in a high-boiling solvent, at temperatures ranging from 40°C to 200°C can induce racemization. A specific example involves heating the solid compound to 120°C for approximately 24 hours. Additionally, base-catalyzed racemization can be performed by heating the derivative under reflux in an aqueous solution of a base like sodium hydroxide. After racemization, the mixture is acidified to precipitate the racemic N-benzoyl-2-aminobutyric acid.

| Method | Reagents and Solvents | Temperature | Duration |

|---|---|---|---|

| Acetic Anhydride | Acetic anhydride, Sodium acetate, Ethyl acetate | 80°C | 4 hours |

| Base-Catalyzed | Sodium hydroxide, Water | Reflux | 12 hours |

| Thermal (Solid) | (R)-N-benzoyl-2-aminobutyric acid (solid) | 120°C | 24 hours |

Asymmetric transformation, a form of deracemization, is a powerful strategy to convert a racemate into a single enantiomer, theoretically achieving a 100% yield. These processes couple a resolution technique with in-situ racemization, continuously depleting the undesired enantiomer while isolating the desired one. Several advanced methods for the asymmetric transformation of amino acids and their derivatives have been developed.

Crystallization-Induced Asymmetric Transformation: This technique leverages the crystallization of a desired diastereomeric salt or derivative from a solution where the undesired enantiomer is continuously racemized. researchgate.net For example, a crystallization-induced asymmetric transformation can be achieved in the Strecker synthesis of amino acids, where one diastereomer of an amino nitrile selectively precipitates from the reaction mixture while the other epimerizes in solution. acs.org This dynamic process allows for high yields of a single diastereomer, which can then be converted to the enantiopure amino acid. acs.org

Attrition-Enhanced Deracemization (Viedma Ripening): This physical process involves grinding a slurry of a racemic conglomerate—a mixture where enantiomers crystallize separately. The continuous attrition and dissolution/recrystallization cycles, combined with rapid racemization in the solution phase, lead to the entire solid phase converting to a single enantiomer. ucm.esnih.gov While initially limited to conglomerates, recent advancements have shown the potential to apply this method to the more common racemic compounds by manipulating the eutectic mixture. ucm.esscilit.com

Enantioselective Extraction Coupled with Racemization (EECR): A more recent innovation involves a biphasic system where the catalytic racemization of an underivatized amino acid occurs in a basic aqueous layer. researchgate.netnih.gov Simultaneously, a chiral extracting agent in an immiscible organic layer selectively complexes with and removes the desired enantiomer. researchgate.netnih.gov A subsequent back-extraction into an acidic aqueous phase yields the enantiopure amino acid. researchgate.net This method has been automated in recycling flow reactors, demonstrating its potential for continuous, large-scale production. nih.gov

Photochemical Deracemization: This approach uses light energy to achieve a deracemization that would be thermally impossible. uni-jena.de In this process, a chiral photosensitizer, such as a benzophenone (B1666685) catalyst, is irradiated in the presence of a racemic substrate. d-nb.inforesearchgate.net The catalyst selectively processes one enantiomer through a reversible hydrogen atom transfer, leading to its conversion to the other enantiomer and resulting in an enantioenriched mixture. d-nb.info This technique has been successfully applied to N-carboxyanhydrides (NCAs) of α-amino acids, yielding enantioenriched products with up to 98% enantiomeric excess (ee). d-nb.infonih.gov

| Strategy | Principle | Phase | Key Requirement |

|---|---|---|---|

| Crystallization-Induced Asymmetric Transformation | Selective crystallization of one diastereomer with in-situ epimerization. acs.org | Solid-Liquid | Formation of diastereomeric salts/derivatives; rapid epimerization in solution. researchgate.net |

| Attrition-Enhanced Deracemization (Viedma Ripening) | Grinding-induced dissolution/growth of crystals coupled with solution-phase racemization. nih.gov | Solid-Liquid Slurry | Compound must form a conglomerate; fast racemization in solution. nih.gov |

| Enantioselective Extraction Coupled with Racemization (EECR) | Continuous racemization in aqueous phase and selective extraction of one enantiomer into an organic phase. nih.gov | Liquid-Liquid | Effective chiral extractant and compatible racemization catalyst. researchgate.net |

| Photochemical Deracemization | Light-induced conversion of one enantiomer to the other using a chiral photosensitizer. uni-jena.de | Liquid | Suitable chiral photocatalyst and transparent reaction medium. d-nb.info |

Chromatographic Methods for Enantiomeric Purity and Quantification

Chromatography, especially High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the analysis of chiral molecules like (R)-2-Amino-butyric acid. It allows for both the separation of enantiomers to determine optical purity and the quantification of the amino acid in diverse samples.

HPLC is a premier method for determining the enantiomeric excess (e.e.) of chiral compounds. heraldopenaccess.us The technique's high resolution, sensitivity, and accuracy make it the instrument of choice for separating and quantifying enantiomers. heraldopenaccess.usyakhak.org Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in greater amounts than the other. heraldopenaccess.us HPLC can be employed in two main modes for this purpose: direct separation using a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral derivatizing agent. eijppr.com

A reverse phase chiral HPLC method was successfully developed for the determination of the (R)-isomer in (S)-2-aminobutanamide, a key intermediate for the drug levetiracetam (B1674943). researchgate.netresearchgate.netasianpubs.org This demonstrates the capability of chiral HPLC to quantify enantiomeric impurities in structurally similar compounds. researchgate.netresearchgate.netasianpubs.org

| Parameter | Condition | Reference |

|---|---|---|

| Column | CROWNPAK CR (+) | researchgate.netresearchgate.netasianpubs.org |

| Mobile Phase | 0.05% Perchloric acid solution | researchgate.netresearchgate.netasianpubs.org |

| Flow Rate | 0.3 mL/min | researchgate.netresearchgate.netasianpubs.org |

| Detection Wavelength | 200 nm | researchgate.netresearchgate.netasianpubs.org |

| Column Temperature | 15 °C | researchgate.netresearchgate.netasianpubs.org |

| Limit of Detection (LOD) | 0.0002 mg/mL | researchgate.netresearchgate.netasianpubs.org |

| Limit of Quantification (LOQ) | 0.0005 mg/mL | researchgate.netresearchgate.netasianpubs.org |

The direct separation of enantiomers via HPLC relies on the use of Chiral Stationary Phases (CSPs). eijppr.com The fundamental principle involves the formation of transient, diastereomeric complexes between the enantiomers in the mobile phase and the chiral selector immobilized on the stationary phase. eijppr.com These diastereomeric complexes have different interaction energies, leading to different retention times and thus, separation. eijppr.com

A wide variety of CSPs are available, each with unique chiral recognition mechanisms. eijppr.com Common types include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209), such as amylose and cellulose phenylcarbamates, are widely used for the enantiomeric resolution of various compounds, including chiral amines and amino acid esters. yakhak.org

Pirkle-type CSPs: These are based on the principle of forming diastereomeric complexes through interactions like π-π bonding, hydrogen bonding, and steric hindrance. eijppr.com They can be categorized as π-electron acceptors or donors. eijppr.com

Protein-based CSPs: Immobilized proteins like bovine serum albumin (BSA), human serum albumin (HSA), and α1-acid glycoprotein (B1211001) (AGP) can serve as chiral selectors. eijppr.com

Ligand-exchange CSPs: In this technique, a chiral selector, often an amino acid, is complexed with a metal ion (e.g., copper). Separation occurs through the exchange of ligands between this complex and the enantiomeric analytes. eijppr.com This method is particularly useful for resolving molecules with electron-donating atoms, such as amino acids. eijppr.comnih.gov

Macrocyclic Antibiotic and Chiral Crown Ether CSPs: These selectors offer unique cavity shapes and multiple chiral centers for interaction, enabling the separation of a broad range of enantiomers. eijppr.com

For the separation of aminobutyric acid isomers and enantiomers, specific labeling reagents have been developed that facilitate separation on standard C18 columns, effectively creating a chiral derivative that can be resolved. nih.gov

Since many amino acids, including 2-Amino-butyric acid, lack a strong chromophore or fluorophore, they are difficult to detect using common HPLC detectors like UV-Vis or fluorescence detectors. mdpi.com Pre-column derivatization addresses this limitation by reacting the amino acid with a labeling reagent to form a derivative that is easily detectable. mdpi.comepa.gov This process can also improve the chromatographic properties of the analyte. researchgate.net

O-Phthalaldehyde (OPA) is a widely used derivatizing agent for primary amino acids. mdpi.comdiva-portal.org In the presence of a thiol, such as 2-mercaptoethanol (B42355) (MCE) or 3-mercaptopropionic acid (MPA), and under basic conditions, OPA reacts with the primary amine group of the amino acid to form a highly fluorescent 1-alkylthio-2-substituted isoindole derivative. epa.govresearchgate.netdiva-portal.orgchromatographyonline.com This allows for sensitive fluorescence detection, with detection limits as low as 50 femtomoles. epa.gov

The derivatization reaction is rapid, often completed in under a minute, and can be automated within the HPLC autosampler. diva-portal.orgchromatographyonline.com However, a significant drawback of the OPA method is the instability of the resulting isoindole derivatives, which can begin to decompose within half an hour. mdpi.comdiva-portal.org This necessitates careful control over reaction and injection times. researchgate.net The stability of the derivative can also depend on the specific amino acid and the excess of the OPA reagent. researchgate.net

| Feature | Description | Reference |

|---|---|---|

| Reagents | o-Phthalaldehyde (OPA) and a thiol (e.g., 2-Mercaptoethanol) | epa.govdiva-portal.orgchromatographyonline.com |

| Reaction Product | Highly fluorescent isoindole derivative | researchgate.netdiva-portal.org |

| Detection Method | Fluorescence (e.g., Ex: 340 nm, Em: 455 nm) or Electrochemical | epa.govnih.gov |

| Advantages | High sensitivity, rapid reaction, simple procedure, easy automation | epa.govchromatographyonline.com |

| Disadvantages | Derivative instability | mdpi.comresearchgate.netdiva-portal.org |

Benzoyl chloride (BzCl) is a versatile derivatizing agent that reacts with primary and secondary amines, phenols, thiols, and some alcohols. daneshyari.comnih.gov This broad reactivity makes it suitable for targeted metabolomics assays that include a wide range of neurochemicals and amino acids. daneshyari.comnih.gov The benzoylation reaction is rapid, occurring within seconds at room temperature, and results in derivatives that are suitable for analysis by HPLC with UV or mass spectrometry (MS) detection. daneshyari.comresearchgate.net

The use of BzCl can significantly increase the sensitivity of the analysis. daneshyari.com A key advantage of this methodology is the commercial availability of 13C-labeled BzCl, which allows for the easy creation of stable-isotope labeled internal standards, thereby improving the accuracy and precision of quantification for every analyte. daneshyari.comnih.gov This method has been successfully applied to the analysis of amino acids in complex biological matrices such as human cerebrospinal fluid and serum. daneshyari.comnih.gov

2-Hydroxy-1-naphthaldehyde (HNA) has been investigated as a pre-column derivatizing reagent for the analysis of amino acids via HPLC with fluorescence detection. rsc.orgrsc.orgnih.gov Similar to OPA, it reacts with amino acids to form fluorescent derivatives that can be separated on a reversed-phase column. rsc.orgrsc.org

In a study comparing HNA with the OPA method for the determination of histidine, methionine, and tryptophan, HNA proved to be a viable alternative. rsc.orgrsc.org The separation of HNA-derivatized amino acids was achieved in less than 40 minutes. rsc.orgrsc.org The procedure was successfully applied to the assay of these amino acids in a mixture and in pharmaceutical dosage forms, demonstrating its utility in quantitative analysis. rsc.orgrsc.org

| Reagent | Analyte Group | Detection Principle | Key Characteristics |

|---|---|---|---|

| OPA / 2-Mercaptoethanol | Primary amines | Fluorescence, Electrochemical | High sensitivity, rapid reaction, unstable derivative. diva-portal.orgchromatographyonline.comnih.gov |

| Benzoyl Chloride | Primary/secondary amines, phenols, etc. | UV, Mass Spectrometry | Versatile, rapid reaction, allows for stable isotope labeling. daneshyari.comnih.gov |

| 2-Hydroxynaphthaldehyde | Primary amines | Fluorescence | Alternative to OPA, successful for specific amino acids. rsc.orgrsc.orgnih.gov |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Pre-column Derivatization Methodologies for Amino Acid Analysis

Phenylglycine Methyl Ester (PGME) Derivatization for Absolute Configuration

Determining the absolute stereochemistry of chiral molecules like (R)-2-Amino-butyric acid is fundamental. A robust method for this purpose involves derivatization with a chiral reagent, such as Phenylglycine Methyl Ester (PGME), to form diastereomers. nih.gov The principle relies on the reaction of the chiral analyte with an enantiomerically pure derivatizing agent (e.g., (R)-PGME or (S)-PGME) to create a pair of diastereomers. These diastereomers possess distinct physical properties and can be separated and analyzed using standard chromatographic techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

The process involves forming an amide bond between the carboxylic acid group of 2-aminobutyric acid and the amine group of PGME. When (R)-2-Amino-butyric acid is reacted with both (S)- and (R)-PGME, two different diastereomeric products are formed. The differences in their chromatographic retention times or their unique signals in Nuclear Magnetic Resonance (NMR) spectra can then be compared. researchgate.net By analyzing the elution order in LC-MS or the chemical shift differences (Δδ) in ¹H NMR spectra between the two diastereomeric products, the absolute configuration of the original amino acid can be unequivocally assigned. nih.govresearchgate.net This method has been successfully applied to determine the absolute configuration of various amino acids, including aminobutyric acid. nih.gov

Dinitrofluorobenzene (DNFB) Derivatization for HPLC Detection

For the quantitative analysis of amino acids by High-Performance Liquid Chromatography (HPLC), derivatization is often necessary to introduce a chromophore that allows for sensitive detection using ultraviolet (UV) absorbance. 1-Fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent, is a classic and effective derivatizing agent for this purpose. researchgate.net

DNFB reacts with the primary amino group of (R)-2-Amino-butyric acid under mild alkaline conditions to form a stable N-2,4-dinitrophenyl (DNP) derivative. researchgate.netnih.gov This DNP-amino acid is highly colored and exhibits strong UV absorbance, typically around 360 nm, enabling highly sensitive detection. nih.gov The derivatization process is straightforward, and the resulting derivative is stable, which contributes to the reliability and reproducibility of the analytical method. researchgate.net This pre-column derivatization technique allows for the separation of the DNP-amino acids on a reverse-phase HPLC column and their subsequent quantification, making it a valuable tool for determining the concentration of (R)-2-Amino-butyric acid in various samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization for Amino Acid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. However, amino acids like (R)-2-Amino-butyric acid are polar and non-volatile due to their zwitterionic nature at physiological pH. Therefore, a chemical derivatization step is essential to convert them into volatile and thermally stable derivatives suitable for GC analysis. mdpi.com This process typically involves the modification of both the amino (-NH₂) and carboxyl (-COOH) functional groups to reduce their polarity.

The derivatized amino acids can then be separated based on their boiling points and interactions with the GC column's stationary phase. The separated compounds are subsequently ionized and fragmented in the mass spectrometer, generating a unique mass spectrum for each compound that acts as a chemical fingerprint, allowing for positive identification and quantification.

Several reagents are used for the derivatization of amino acids for GC-MS analysis. Among them, alkyl chloroformates and thermochemolysis reagents are prominent.

Methyl Chloroformate (MCF): This reagent is highly effective for the simultaneous derivatization of both the amino and carboxyl groups of amino acids in a rapid, single-step reaction that can be performed in an aqueous medium. nih.govnih.gov MCF reacts with the amino group to form a methoxycarbonyl derivative and with the carboxyl group (in the presence of an alcohol like methanol) to form a methyl ester. nih.gov The resulting derivative of (R)-2-Amino-butyric acid is significantly more volatile and suitable for GC-MS analysis. This method is noted for its speed and applicability to complex biological samples. mdpi.com

Tetramethylammonium Hydroxide (TMAH): This reagent is used in a technique called thermally assisted hydrolysis and methylation (thermochemolysis). researchgate.net In the hot GC injection port, TMAH rapidly methylates active hydrogen sites, including those on amino and carboxyl groups. For (R)-2-Amino-butyric acid, this results in the formation of its N,N-dimethyl methyl ester derivative. researchgate.net This on-line derivatization technique is fast and can effectively cleave peptide bonds in proteins, making it useful for the analysis of individual amino acids within a larger matrix. mdpi.comresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) for Underivatized Amino Acid Separation

A significant advancement in amino acid analysis is the use of Hydrophilic Interaction Liquid Chromatography (HILIC), which allows for the separation of polar compounds like (R)-2-Amino-butyric acid in their native, underivatized form. thermofisher.com This approach circumvents the potential drawbacks of derivatization, such as incomplete reactions, byproduct formation, and increased sample preparation time. thermofisher.com

In HILIC, the stationary phase is polar (e.g., bare silica (B1680970) or bonded with polar functional groups), and the mobile phase is a mixture of a high concentration of an organic solvent (typically acetonitrile) and a low concentration of an aqueous buffer. halocolumns.com The separation mechanism is based on the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the stationary phase. halocolumns.com More polar analytes, like amino acids, are more strongly retained. HILIC is highly compatible with mass spectrometry detection, as the high organic content of the mobile phase facilitates efficient spray ionization. nih.gov This technique offers excellent separation for many amino acids and is increasingly used for metabolomic studies and the analysis of amino acids in complex biological fluids. nih.govankara.edu.tr

Spectroscopic and Diffraction Methods for Structural Elucidation and Conformation

Beyond chromatographic separation and quantification, spectroscopic methods are indispensable for the detailed structural elucidation of (R)-2-Amino-butyric acid hydrochloride. These techniques provide critical information about the molecular framework, connectivity of atoms, and conformational details.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the atoms in this compound.

¹H NMR: A ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For (R)-2-Amino-butyric acid, the spectrum would show characteristic signals for the methyl protons (-CH₃), the methylene (B1212753) protons (-CH₂-), and the alpha-proton (α-CH). The integration of these signals corresponds to the number of protons (3H, 2H, and 1H, respectively), while the splitting pattern (multiplicity) reveals the number of adjacent protons.

¹³C NMR: A ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically unique carbon atom gives a distinct signal. For (R)-2-Amino-butyric acid, four signals would be expected, corresponding to the methyl carbon, the methylene carbon, the alpha-carbon, and the carboxyl carbon.

The precise chemical shifts are influenced by the solvent and pH. Below is a table of typical chemical shift values for D-alpha-aminobutyric acid in water at pH 7. nih.gov

| Atom | Nucleus | Typical Chemical Shift (ppm) | Multiplicity (for ¹H) |

| Methyl (C4) Protons | ¹H | ~0.96 | Triplet |

| Methylene (C3) Protons | ¹H | ~1.89 | Multiplet |

| Alpha (C2) Proton | ¹H | ~3.70 | Triplet |

| Methyl Carbon | ¹³C | ~11.17 | N/A |

| Methylene Carbon | ¹³C | ~26.35 | N/A |

| Alpha Carbon | ¹³C | ~58.70 | N/A |

| Carboxyl Carbon | ¹³C | >170 | N/A |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a pivotal analytical technique for the characterization of this compound, providing critical insights into its molecular structure and the functional groups present. The FTIR spectrum of an amino acid hydrochloride is distinguished by characteristic absorption bands corresponding to the vibrations of its amine, carboxylic acid, and alkyl moieties.

In the solid state, amino acids exist as zwitterions, but in the hydrochloride salt form, the amine group is protonated (-NH3+) and the carboxylic acid group remains protonated (-COOH). This specific ionic state influences the vibrational frequencies observed in the FTIR spectrum.

The spectrum of this compound is expected to exhibit several key absorption bands. A broad band is typically observed in the 2500-3300 cm⁻¹ region, which arises from the overlapping stretching vibrations of the O-H bond of the carboxylic acid and the N-H bonds of the protonated amine group. The C-H stretching vibrations of the ethyl side chain appear in the 2800-3000 cm⁻¹ range.

A strong absorption band corresponding to the C=O stretching vibration of the carboxylic acid group is characteristically found between 1710 and 1760 cm⁻¹. The presence of the protonated amine group (-NH3+) gives rise to characteristic bending vibrations, with an asymmetric deformation mode typically appearing around 1600-1640 cm⁻¹ and a symmetric deformation mode near 1500-1550 cm⁻¹. Further fingerprinting of the molecule is provided by C-N stretching vibrations, which are expected in the 1020-1250 cm⁻¹ region. nist.govwjarr.com

Detailed analysis of these vibrational modes allows for the confirmation of the compound's identity and provides information about the intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Table 1: Predicted FTIR Vibrational Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500-3300 | O-H and N-H Stretching | Carboxylic Acid (O-H) and Protonated Amine (-NH3+) |

| 2800-3000 | C-H Stretching | Ethyl Side Chain (-CH2CH3) |

| 1710-1760 | C=O Stretching | Carboxylic Acid (-COOH) |

| 1600-1640 | N-H Asymmetric Bending | Protonated Amine (-NH3+) |

| 1500-1550 | N-H Symmetric Bending | Protonated Amine (-NH3+) |

| 1020-1250 | C-N Stretching | Amine |

X-ray Diffraction Studies for Crystal Structure and Absolute Configuration

The determination of the absolute configuration is a critical aspect of the crystallographic analysis of enantiopure compounds. This is typically achieved through the refinement of the Flack parameter, which is sensitive to the absolute structure of the crystal. researchgate.net A value of the Flack parameter close to zero for a given enantiomeric model confirms the correctness of that absolute configuration.

The crystal structure of L-2-aminobutyric acid (the (S)-enantiomer) has been determined, revealing complex arrangements with multiple molecules in the asymmetric unit (Z' = 4). nih.gov These structures are characterized by distinct hydrophilic and hydrophobic layers, with intricate hydrogen-bonding networks. nih.gov It is anticipated that the hydrochloride salt of the (R)-enantiomer would also exhibit complex packing arrangements governed by strong hydrogen bonds between the protonated amine, the carboxylic acid, and the chloride ion.

Table 2: Representative Crystallographic Data for a Related Structure: (R)-2-Aminobutanamide Hydrochloride

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₁₁ClN₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.9699(1) |

| b (Å) | 7.5867(2) |

| c (Å) | 17.3719(4) |

| V (ų) | 655.01(3) |

| Z | 4 |

Data derived from a study on a closely related structural analog. researchgate.net

Computational and Theoretical Chemistry in the Study of (R)-2-Amino-butyric acid

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Quantum mechanical (QM) calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools for investigating the molecular structure, vibrational frequencies, and electronic properties of (R)-2-Amino-butyric acid. These methods allow for the detailed exploration of the molecule's potential energy surface and the characterization of its stable conformers.

Studies on α-aminobutyric acid using DFT methods, such as the B3LYP hybrid functional, have been conducted to optimize the geometry of its neutral, cationic, and anionic forms in both canonical and zwitterionic states. d-nb.info These calculations provide precise information on bond lengths, bond angles, and dihedral angles for the most stable molecular structures. Furthermore, a full vibrational analysis can be performed to predict the infrared spectrum of the molecule, which can then be compared with experimental FTIR data to validate the computational model.

Beyond molecular structure, DFT calculations are used to determine a range of electronic properties that govern the chemical reactivity and intermolecular interactions of (R)-2-Amino-butyric acid. These properties include the dipole moment, quadrupole moment, and dipole polarizability. Additionally, key electronic descriptors associated with redox processes can be calculated, such as ionization energy, electron affinity, chemical hardness, and molecular electronegativity. d-nb.info The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also determined, which are crucial for understanding the molecule's electronic transitions and reactivity.

Table 3: Key Molecular and Electronic Properties of α-Aminobutyric Acid Investigated by DFT

| Property | Description |

|---|---|

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles of the most stable conformer. |

| Vibrational Frequencies | Predicts the positions of absorption bands in the FTIR spectrum. |

| Dipole Moment | A measure of the molecule's overall polarity. |

| Ionization Energy | The energy required to remove an electron from the molecule. |

| Electron Affinity | The energy released when an electron is added to the molecule. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, related to chemical reactivity and stability. |

Based on computational studies of α-aminobutyric acid. d-nb.info

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational flexibility and dynamic behavior of (R)-2-Amino-butyric acid in solution. By simulating the movement of atoms over time, MD can reveal the preferred conformations of the molecule and the transitions between them, offering insights that are complementary to the static picture provided by X-ray crystallography.

For amino acids, the conformational landscape is often described by the main chain dihedral angles (Φ and Ψ), which can be visualized using Ramachandran plots. nih.gov While these plots are most commonly used for amino acid residues within peptides and proteins, the underlying principles apply to free amino acids as well, where they describe the relative orientation of the amine and carboxylic acid groups. MD simulations can be used to generate these plots and identify the most populated conformational states.

The simulations also provide information on other structural parameters, such as the radius of gyration, which indicates the compactness of the molecule. nih.gov By analyzing the trajectories from MD simulations, researchers can understand how the ethyl side chain of (R)-2-Amino-butyric acid influences its conformational preferences. The interactions of the molecule with the surrounding solvent (typically water) are explicitly modeled, allowing for the study of solvation effects on its structure and dynamics. These simulations are crucial for understanding the behavior of the amino acid in a biological context and for interpreting experimental data from techniques like NMR spectroscopy.

Theoretical Studies of Enzyme-Substrate Interactions

Theoretical studies, particularly those employing molecular modeling and simulation, are instrumental in elucidating the interactions between (R)-2-Amino-butyric acid and the active sites of enzymes. These computational approaches can provide atomic-level details of how the substrate binds to the enzyme and the mechanism by which it is transformed. nih.govmdpi.com

A common approach is to build a homology model of the target enzyme if its experimental structure is not available. nih.gov This involves using the known structure of a related protein as a template. Once a model of the enzyme is obtained, molecular docking can be used to predict the binding pose of (R)-2-Amino-butyric acid within the active site. These docking studies can identify key amino acid residues that interact with the substrate through hydrogen bonds, electrostatic interactions, and van der Waals forces. mdpi.com

For instance, in a model of γ-aminobutyrate aminotransferase, it was proposed that the carboxylate group of the substrate interacts with specific arginine and lysine (B10760008) residues in the active site, which determines the enzyme's specificity. nih.gov Similar theoretical analyses for an enzyme that binds (R)-2-Amino-butyric acid would aim to identify the specific interactions that govern its recognition and binding.

Furthermore, more advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, can be used to model the enzymatic reaction itself. In these simulations, the substrate and the key active site residues are treated with a high level of quantum mechanical theory, while the rest of the protein is modeled using classical molecular mechanics. This allows for the investigation of the reaction mechanism, the identification of transition states, and the calculation of activation energies, providing a deep understanding of the catalytic process.

Biochemical Transformations and Metabolic Interrelationships of R 2 Amino Butyric Acid

Enzymatic Pathways and Catalytic Mechanisms Involving Aminobutyric Acid

The enzymatic conversion of 2-aminobutyric acid is central to its biological role and industrial production. Key pathways include transamination, which represents its major metabolic route, and decarboxylation. The principles of enzyme engineering are also highly relevant, enabling the development of novel biocatalytic routes for its synthesis.

Transamination is the primary metabolic pathway for 2-aminobutyric acid in organisms such as rats, particularly in the liver and kidney. nih.gov This reversible reaction involves the transfer of an amino group from the amino acid to an α-keto acid, a process catalyzed by enzymes called aminotransferases or transaminases. ontosight.aitaylorandfrancis.com The reaction results in the formation of the corresponding α-keto acid of the original amino acid and a new amino acid from the original α-keto acid. ontosight.aiwikipedia.org

For L-α-amino-n-butyrate, transamination is the major metabolic route in the liver, yielding α-ketobutyrate. nih.gov This reaction is significantly enhanced by the presence of a cosubstrate, with pyruvate (B1213749) being the most effective amino group acceptor. nih.gov The relative efficacy of various α-keto acids as cosubstrates for this reaction in rat liver homogenates has been determined. nih.gov

| α-Keto Acid Cosubstrate | Relative Transamination Activity (%) |

| Pyruvate | 100 |

| α-Ketobutyrate | 80 |

| α-Keto-γ-methiolbutyrate | 15 |

| Phenylpyruvate | 14 |

| α-Ketoglutarate | < 10 |

| p-Hydroxyphenylpyruvate | < 10 |

| Branched-chain α-keto analogs | < 10 |

Studies suggest that 2-oxobutyrate, the keto-acid precursor of 2-aminobutyrate, can act as a substrate for alanine (B10760859) transaminases, linking the metabolism of 2-aminobutyrate with that of alanine. nih.gov L-cycloserine, an inhibitor of these enzymes, has been shown to decrease the production of both alanine and 2-aminobutyrate. nih.gov

Decarboxylation is a widespread biological reaction in which a carboxyl group is removed from a molecule, typically releasing carbon dioxide. wikipedia.org In the context of amino acid metabolism, this reaction is catalyzed by enzymes known as decarboxylases and results in the formation of amines. youtube.com Several physiologically important amines are synthesized through this pathway. wikipedia.org

Examples of Amino Acid Decarboxylation:

Glutamic acid is converted to Gamma-Aminobutyric Acid (GABA) wikipedia.orgnih.gov

Histidine is converted to Histamine wikipedia.org

Tryptophan is converted to Tryptamine wikipedia.org

Serine is converted to Ethanolamine wikipedia.org

The formation of Gamma-Aminobutyric Acid (GABA), a key inhibitory neurotransmitter, occurs specifically through the decarboxylation of glutamate (B1630785), catalyzed by the enzyme glutamate decarboxylase (GAD). nih.gov This is the primary and rate-limiting step in GABA biosynthesis. nih.gov There is no direct evidence to suggest that (R)-2-Aminobutyric acid undergoes decarboxylation to form GABA. The direct decarboxylation of an α-amino acid like 2-aminobutyric acid would result in the formation of the corresponding amine, in this case, 1-aminopropane.

Aspartate ammonia-lyase, commonly known as aspartase, is an enzyme that typically catalyzes the reversible hydroamination of fumarate (B1241708) to produce L-aspartate. nih.gov While its natural function is not related to aminobutyric acid, the principles of enzyme engineering have allowed for the modification of such enzymes for novel biotransformations. nih.govau.dk

A key example of this principle is the engineering of an aspartase from Bacillus sp. YM55-1. nih.gov Through protein engineering, the enzyme's substrate specificity was altered, abolishing the requirement for a second carboxylic acid moiety in the substrate. nih.gov The engineered variants were able to successfully transform a range of α,β-unsaturated acrylates into their corresponding aliphatic and aromatic β-amino acids with high stereoselectivity. nih.gov In a notable application, an engineered aspartase was used for the kg-scale synthesis of (R)-β-aminobutanoic acid from crotonic acid, achieving 99% conversion and over 99% enantiomeric excess. nih.gov This demonstrates how enzyme engineering can repurpose existing catalytic machinery to produce valuable chiral compounds like β-amino acids, a principle potentially applicable to the development of novel synthetic routes for other non-standard amino acids.

Metabolic and enzyme engineering have been instrumental in developing microbial systems for the production of non-proteinogenic amino acids like 2-aminobutyric acid. nih.gov The primary focus has been on the synthesis of the (S)-enantiomer (L-2-ABA), a precursor for several pharmaceuticals. nih.govnih.gov These strategies often involve creating heterologous pathways in host organisms like Escherichia coli or Saccharomyces cerevisiae. nih.govnih.gov

A common engineered pathway starts with the endogenous amino acid L-threonine. nih.govresearchgate.net

Conversion to α-Keto Acid: L-threonine is converted to 2-ketobutyrate (an α-keto acid) by a threonine deaminase. nih.govnih.gov

Reductive Amination: The 2-ketobutyrate is then converted to L-2-aminobutyric acid through reductive amination, a step that can be catalyzed by different enzymes. nih.govresearchgate.net

| Enzyme Used for Reductive Amination | Host Organism | Key Engineering Strategy | Reference |

| Leucine Dehydrogenase (LeuDH) | E. coli | Co-overexpression of ilvA (threonine deaminase) and leuDH. Deletion of ilvIH to block a competing pathway. | nih.gov |

| Mutated Glutamate Dehydrogenase | S. cerevisiae | Expression of B. subtilis threonine deaminase and a mutated E. coli glutamate dehydrogenase. | nih.gov |

| Leucine Dehydrogenase (LeuDH) | E. coli | Rational engineering of LeuDH (variant H184A) to alleviate substrate inhibition by 2-oxobutyric acid. | researchgate.net |

For the synthesis of the (R)-enantiomer, a key strategy involves the use of stereoselective enzymes. Asymmetric synthesis starting from 2-ketobutyric acid has been achieved using (R)-selective ω-transaminases. nih.govresearchgate.net This highlights the power of enzyme selection and engineering to control the chirality of the final product.

Metabolic Flux Analysis and Precursor/Metabolite Studies

Metabolic flux analysis is a technique used to quantify the rates of metabolic reactions within a biological system, providing insights into the flow of metabolites through various pathways. nih.gov Studying the precursors and metabolic interconnections of (R)-2-Aminobutyric acid reveals its place within the broader metabolic network.

(R)-2-Aminobutyric acid is closely linked to the metabolism of other amino acids, primarily through its corresponding alpha-keto acid, α-ketobutyric acid (also known as 2-oxobutyric acid). wikipedia.org

The primary precursor for the biosynthesis of α-ketobutyric acid is the amino acid L-threonine. nih.govwikipedia.org The enzyme threonine dehydratase catalyzes the conversion of threonine into α-ketobutyric acid. wikipedia.org Methionine metabolism also serves as a source of this keto acid. wikipedia.org

The interconversion between 2-aminobutyric acid and α-ketobutyric acid is a reversible transamination reaction. nih.gov

Synthesis: An amino group can be transferred from an amino donor (like glutamate or alanine) to α-ketobutyric acid to form 2-aminobutyric acid. nih.govyoutube.com

Catabolism: Conversely, 2-aminobutyric acid can be deaminated to form α-ketobutyric acid, which can then enter other metabolic pathways. nih.gov For instance, α-ketobutyrate can be converted into propionyl-CoA and subsequently succinyl-CoA, which enters the citric acid cycle. wikipedia.org

This interconversion demonstrates a direct link between the metabolic pathways of threonine, methionine, alanine, glutamate, and 2-aminobutyric acid, centered around the pivotal intermediate, α-ketobutyric acid. nih.govnih.govyoutube.com

Investigation of Amino Acid Metabolism and Cellular Functions

(R)-2-Amino-butyric acid is recognized as an unnatural amino acid, yet it serves as a crucial intermediate in pharmaceutical production. researchgate.net In biological systems, its metabolism is linked to common amino acids like L-threonine. Research has demonstrated the synthesis of (R)-2-Amino-butyric acid from L-threonine through multi-enzymatic cascades. researchgate.net For example, a tri-enzymatic system composed of L-threonine ammonia (B1221849) lyase, D-amino acid dehydrogenase, and formate (B1220265) dehydrogenase can convert L-threonine into D-2-aminobutyric acid. researchgate.net

While the L-isomer, (S)-2-Amino-butyric acid, is known to be derived from the metabolism of threonine or methionine by gut microbes, the specific cellular functions of the (R)-enantiomer are less characterized but of significant interest. iarc.frresearchgate.net The study of such "unnatural" D-enantiomers of amino acids is a growing field, as they often possess unique physiological functions distinct from their L-counterparts. researchgate.net

Role as a Human Metabolite in Biochemical Research

(R)-2-Amino-butyric acid is considered an endogenous human metabolite. medchemexpress.comnih.gov Its presence in the human body suggests it plays a role in normal physiological processes. Metabolomic studies have identified 2-aminobutyric acid in human biospecimens, where its levels can be indicative of certain metabolic states. iarc.frbiocrates.com

In biochemical research, it has been identified as a metabolite of the tuberculosis drug ethambutol, formed through the N-dealkylation of a preceding metabolite, ethylenediamine-N,N'-diacetic acid (EDBA). researchgate.net This discovery highlights its relevance in pharmacometabonomics—the study of how drug administration affects the metabolome. The detection of (R)-2-Amino-butyric acid can serve as a biomarker for drug metabolism and potentially for identifying mechanisms of drug resistance. researchgate.net Furthermore, the ratio of gamma-aminobutyric acid (GABA) to alpha-aminobutyric acid (AABA) has been associated with aging-related physical performance, suggesting its potential as a biomarker in studies of aging and muscle disorders. biocrates.com

Mechanisms of Interaction within Biological Systems (Research Focus)

The biological effects of (R)-2-Amino-butyric acid are dictated by its interactions with proteins, particularly enzymes, and its ability to modulate crucial signaling systems like neurotransmission.

Studies on Protein Interactions and Enzyme Activities

A key enzymatic interaction for (R)-2-Amino-butyric acid is with D-amino acid oxidase (DAO), an enzyme that specifically metabolizes D-amino acids. medchemexpress.comnih.gov (R)-2-Amino-butyric acid serves as a substrate for DAO. medchemexpress.comnih.gov The study of the kinetics of this interaction provides insight into the enzyme's mechanism.

Kinetic studies using (R)-α-aminobutyrate have been instrumental in detailing the reaction mechanism of DAO. nih.gov These investigations, employing both steady-state and rapid reaction methods, have examined the formation of the initial enzyme-substrate complex and the subsequent steps of flavin reduction and reoxidation. nih.govnih.gov The data from these studies help elucidate the fundamental principles of enzyme-substrate binding and catalysis. teachmephysiology.comjackwestin.comwikipedia.org

| Enzyme | Interaction Type | Key Research Finding | Reference |

|---|---|---|---|

| D-amino acid oxidase (DAO) | Substrate | Serves as a substrate, allowing for detailed kinetic analysis of the enzyme's mechanism, including substrate binding and flavin reduction steps. | medchemexpress.comnih.govnih.gov |

| Acylase | Substrate (in racemic mixtures) | Used in the enzymatic resolution of racemic N-acyl-2-aminobutyric acid to produce enantiomerically pure amino acids. | nih.govgoogle.com |

| Cyclosporin Synthetase | Substrate | Utilized as a substrate in the nonribosomal synthesis of the immunosuppressant drug cyclosporin. | wikipedia.org |

Molecular Mechanisms of Neurotransmitter System Modulation

The structural similarity of 2-aminobutyric acid isomers to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests a potential for interaction with the GABAergic system. biocrates.comnih.govclevelandclinic.org GABAergic signaling is crucial for controlling neuronal excitability, and its modulation can have profound effects on brain function. wikipedia.orgnih.gov

While direct modulation of GABA receptors by (R)-2-Amino-butyric acid is not extensively documented, research on GABAergic drugs provides a framework for understanding potential mechanisms. GABA receptor agonists, such as muscimol, enhance inhibitory neurotransmission by binding to GABA-A receptors, leading to reduced neuronal firing. nih.govwikipedia.org This modulation is key to maintaining the balance between excitatory and inhibitory signals in the brain. wikipedia.org Drugs that affect GABA levels or receptor activity are used to treat conditions like anxiety and epilepsy, highlighting the therapeutic potential of modulating this system. ahajournals.orgdrugbank.com Research into how compounds like (R)-2-Amino-butyric acid might influence GABA synthesis, release, reuptake, or receptor binding is an area of interest for understanding its neurological effects.

Neuroprotective Research at a Molecular Level

Research into neuroprotection often focuses on mitigating the excitotoxicity caused by excessive activation of glutamate receptors, which can lead to neuronal death in conditions like cerebral ischemia. nih.gov Enhancing inhibitory neurotransmission through the GABA system is a key strategy for counteracting this excitotoxicity. ahajournals.org

Studies have shown that GABA receptor agonists can exert neuroprotective effects. nih.govnih.gov For example, activation of both GABA-A and GABA-B receptors can protect neurons from ischemic damage. ahajournals.org The molecular mechanisms involve reducing neuronal excitability and inhibiting the downstream effects of glutamate-mediated toxicity. nih.govahajournals.org One such mechanism involves the phosphorylation of neuronal nitric oxide synthase (nNOS), which can be enhanced by GABA receptor activation, thereby inhibiting NMDA receptor-mediated nitric oxide production. nih.gov Although direct neuroprotective research on (R)-2-Amino-butyric acid is limited, its potential to interact with neurotransmitter systems suggests that investigating its role in molecular neuroprotective pathways, such as those involving antioxidant activity, regulation of apoptosis, and modulation of neuroinflammation, is a valid avenue for future research. nih.govjapsonline.com

Applications As a Chiral Building Block in Advanced Synthetic Chemistry

Role in Stereoselectivity Organic Synthesis

Stereoselective synthesis is fundamental to modern chemistry, aiming to produce a single, desired stereoisomer of a chiral product. Chiral molecules derived from natural sources, often referred to as the "chiral pool," are invaluable starting materials for these syntheses. Amino acids, including (R)-2-Amino-butyric acid, are a key component of this pool.

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. (R)-2-Amino-butyric acid is employed as a versatile starting material in various asymmetric synthesis methodologies. Its chiral center can be used to influence the stereochemical outcome of subsequent reactions, ensuring the final product has the desired three-dimensional structure.

Enzymatic synthesis methods are often used to produce highly pure chiral amino acids for these applications. nih.gov For instance, ω-transaminases can be used for the asymmetric synthesis of (R)- or (S)-2-aminobutyric acid from 2-ketobutyric acid, providing a reliable source of these chiral building blocks. nih.gov Once obtained, the amino acid can undergo transformations, such as alkylation or aldol (B89426) additions, where its existing stereocenter directs the formation of new chiral centers with high selectivity.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. googleapis.com After serving its purpose, the auxiliary is removed, having transferred its chirality to the molecule of interest. Amino acids are a common source for the synthesis of powerful and widely used chiral auxiliaries. For example, oxazolidinone auxiliaries, popularized by David Evans, can be synthesized from amino alcohols, which in turn are often derived from amino acids. mdpi.com

While (R)-2-Amino-butyric acid is more commonly used as a building block where its core structure is retained in the final product, the principles of chiral auxiliaries derived from amino acids are a cornerstone of asymmetric synthesis. These auxiliaries function by forming a temporary covalent bond with a substrate, sterically guiding the approach of reagents to one face of the molecule, thereby leading to the formation of one enantiomer over the other.

Precursor in the Synthesis of Complex Chiral Molecules

The most significant applications of the 2-aminobutyric acid framework are as a direct precursor to complex, enantiomerically pure active pharmaceutical ingredients (APIs). The specific stereoisomer—(R) or (S)—is critical for the synthesis of the correct, biologically active form of the drug.

The anticonvulsant drug Levetiracetam (B1674943) is the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide. Consequently, its synthesis relies on the use of (S)-2-aminobutyric acid as the chiral starting material. nih.gov The synthesis underscores the importance of having access to specific enantiomers of chiral building blocks like 2-aminobutyric acid.

The common synthetic route involves two main approaches. One "rear one-ring" synthetic route involves the conversion of (S)-2-aminobutyric acid into (S)-2-aminobutyramide. This intermediate is then reacted with 4-chlorobutyryl chloride to form the pyrrolidinone ring, yielding Levetiracetam. nih.gov Another approach involves the enzymatic resolution of a racemic mixture to selectively produce the desired (S)-2-aminobutyric acid, which is then carried forward. vcu.edu

Table 1: Synthetic Pathway to Levetiracetam from (S)-2-Aminobutyric Acid

| Step | Reactant(s) | Key Transformation | Product |

|---|---|---|---|

| 1 | (S)-2-Aminobutyric Acid, Thionyl chloride, Ammonia (B1221849) | Amidation of the carboxylic acid | (S)-2-Aminobutyramide |

| 2 | (S)-2-Aminobutyramide, 4-Chlorobutyryl chloride | N-alkylation and intramolecular cyclization | Levetiracetam |

The bacteriostatic antituberculosis agent Ethambutol is effective as the (S,S)-diastereomer. nih.gov This specific stereochemistry is derived from its chiral precursor, (S)-2-aminobutanol, which is synthesized from (S)-2-aminobutyric acid. nih.gov The use of the correct enantiomer is critical, as other stereoisomers of Ethambutol are either inactive or toxic.

The key synthetic step is the reduction of the carboxylic acid group of (S)-2-aminobutyric acid (often protected as an ester) to a primary alcohol, yielding (S)-2-aminobutanol without disturbing the chiral center. vcu.edu This chiral amino alcohol is the crucial building block that is then dimerized by reacting it with 1,2-dichloroethane (B1671644) to form the final Ethambutol molecule. vcu.eduderpharmachemica.com

Table 2: Synthetic Pathway to Ethambutol from (S)-2-Aminobutyric Acid

| Step | Reactant(s) | Key Transformation | Product |

|---|---|---|---|

| 1 | (S)-2-Aminobutyric acid ethyl ester hydrochloride, Reducing agent (e.g., H₂) | Reduction of the ester to an alcohol | (S)-2-Aminobutanol |

| 2 | (S)-2-Aminobutanol, 1,2-Dichloroethane | N,N'-alkylation with dichloroethane | (S,S)-Ethambutol |

(R)-2-Amino-butyric acid also serves as a precursor for other valuable chiral intermediates. A notable example is its use in the synthesis of (R)-3-aminobutan-1-ol, a key intermediate for the HIV integrase inhibitor, Dolutegravir. nih.govvcu.edugoogle.comchembk.com The synthesis of Dolutegravir relies on three main building blocks, one of which is this specific chiral amino alcohol. nih.gov

The synthesis of (R)-3-aminobutan-1-ol can be achieved from (R)-3-aminobutyric acid via reduction of the carboxylic acid functionality. google.com One reported method involves the use of sodium aluminum hydride as the reducing agent. vcu.edugoogle.com Another multi-step process involves first esterifying the (R)-3-aminobutyric acid, protecting the amino group, reducing the ester, and finally deprotecting the amine to yield the target (R)-3-aminobutanol. This transformation highlights the utility of the amino acid scaffold in creating structurally related but functionally distinct chiral molecules for complex API synthesis.

Development of Chiral Ligands and Catalysts Based on (R)-2-Amino-butyric Acid Scaffolds

The inherent chirality of (R)-2-aminobutyric acid makes it an excellent scaffold for the design and synthesis of chiral ligands and organocatalysts for asymmetric catalysis. By chemically modifying its structure, researchers can create molecules that induce stereoselectivity in a wide range of chemical reactions, leading to the preferential formation of one enantiomer of a product.

A prominent strategy involves the reduction of the carboxylic acid group of (R)-2-aminobutyric acid to an alcohol, yielding the chiral amino alcohol, (R)-2-amino-1-butanol. This amino alcohol serves as a versatile precursor for a variety of ligands. For example, C₂-symmetric bis(phosphinite) ligands have been synthesized from (R)-2-amino-1-butanol. academie-sciences.fr These ligands, featuring two phosphorus atoms in a chiral environment, are particularly effective in asymmetric metal catalysis. The C₂-symmetry can reduce the number of possible diastereomeric transition states in a catalytic cycle, which often leads to higher enantioselectivity. academie-sciences.fr

In a specific study, new C₂-symmetric bis(phosphinite) ligands were prepared from (R)-2-amino-1-butanol and used to form Ruthenium(II) complexes in situ. These complexes were then successfully employed as catalysts in the asymmetric transfer hydrogenation of various acetophenone (B1666503) derivatives. academie-sciences.fr This reaction, which converts ketones to chiral secondary alcohols, is a cornerstone of asymmetric synthesis. The use of isopropanol (B130326) as both the solvent and the hydrogen source makes this process operationally simple and attractive. academie-sciences.fr

The research demonstrated that ligands derived from the (R)-2-aminobutyric acid scaffold could effectively induce chirality, achieving high yields and significant enantiomeric excess (ee) in the reduction of prochiral ketones. The performance of these catalysts is summarized in the table below.

| Substrate (Acetophenone Derivative) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|

| Acetophenone | [Ru(p-cymene)Cl₂]₂ / Ligand 1 | 98 | 85 | R |

| 4-Methylacetophenone | [Ru(p-cymene)Cl₂]₂ / Ligand 1 | 99 | 88 | R |

| 4-Methoxyacetophenone | [Ru(p-cymene)Cl₂]₂ / Ligand 1 | 97 | 83 | R |

| 4-Chloroacetophenone | [Ru(p-cymene)Cl₂]₂ / Ligand 1 | 95 | 90 | R |

Beyond phosphinite ligands, the (R)-2-aminobutyric acid scaffold is a building block for other classes of catalysts. For example, primary α-amino amides, such as (R)-2-aminobutyramide, can function as bifunctional organocatalysts. mdpi.com These small organic molecules can activate substrates through hydrogen bonding and other non-covalent interactions, avoiding the use of metals. mdpi.com Furthermore, the amino group can be used to construct chiral N,N'-dioxides, which have emerged as powerful ligands for a variety of metal ions and as effective organocatalysts for reactions involving organosilicon reagents. nih.gov The versatility of the (R)-2-aminobutyric acid core continues to inspire the development of novel and efficient catalysts for asymmetric synthesis.

Future Research Directions and Emerging Methodologies

Innovations in Asymmetric Synthesis and Biocatalysis of (R)-2-Amino-butyric Acid

The development of highly selective and efficient synthetic routes to enantiomerically pure (R)-2-Amino-butyric acid is a key area of ongoing research. Both chemical and biological approaches are being refined to improve yield, reduce environmental impact, and enhance economic viability.

The use of enzymes in the synthesis of chiral molecules, known as biocatalysis, offers significant advantages in terms of selectivity and sustainability. researchgate.net Future research is focused on the discovery and engineering of novel enzymes with high specificity for the production of (R)-2-Amino-butyric acid. While much of the current research has focused on the synthesis of the (S)-enantiomer, the principles and techniques are readily adaptable for the production of the (R)-isomer.

One promising approach involves the use of engineered transaminases. These enzymes can catalyze the asymmetric amination of a keto-acid precursor to yield the desired amino acid enantiomer. frontiersin.org By employing directed evolution and rational design, researchers can tailor the active site of these enzymes to favor the production of the (R)-isomer with high enantiomeric excess. For instance, the successful synthesis of other (R)-amino acids through biocatalysis lays the groundwork for applying similar strategies to (R)-2-Amino-butyric acid. nih.gov

Another avenue of exploration is the use of engineered ammonia (B1221849) lyases. These enzymes can catalyze the enantioselective addition of ammonia to an α,β-unsaturated carboxylic acid precursor. nih.gov The development of ammonia lyases with a high affinity and selectivity for the appropriate precursor would provide a direct and atom-economical route to (R)-2-Amino-butyric acid.

| Enzyme Class | Precursor Molecule | Potential Advantages |

| Transaminases | 2-Oxobutanoic acid | High enantioselectivity, well-established engineering platforms |

| Ammonia Lyases | Crotonic acid or similar | Atom-economical, direct amination |

| Dehydrogenases | 2-Oxobutanoic acid | Can be coupled with cofactor regeneration systems |

Continuous-flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. nih.govresearchgate.net The application of continuous-flow protocols to the asymmetric synthesis of (R)-2-Amino-butyric acid is a significant area for future development.

These systems can integrate enzymatic reactions, enabling the use of immobilized enzymes in packed-bed reactors. nih.gov This approach allows for efficient enzyme recycling, improved stability, and simplified product purification. A continuous-flow setup could involve the sequential conversion of a starting material through one or more enzymatic or chemical steps to yield the final product in a continuous stream. For example, the synthesis of (R)- and (S)-rolipram, a derivative of γ-aminobutyric acid, has been successfully demonstrated in a multi-step continuous-flow system utilizing heterogeneous catalysts. nih.gov This precedent suggests the high potential for developing a similar, efficient process for (R)-2-Amino-butyric acid.

Key features of a potential continuous-flow process could include: